N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound that contains several functional groups, including a benzyl group, a pyrazolo[3,4-d]pyrimidin-6-yl group, and an acetamide group . These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by functionalization with the appropriate groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis, and the pyrazolo[3,4-d]pyrimidin-6-yl group could participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Applications
Insecticidal Assessment : A study reported the synthesis of various heterocycles, such as pyrrole, pyridine, and pyrimidinones, from a precursor similar to N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. These compounds were evaluated as insecticidal agents against the cotton leafworm, highlighting the potential of such compounds in agricultural pest control (Fadda et al., 2017).
Antitumor Activity : Novel antitumor derivatives, including pyrrole and pyrimidine, were synthesized from a structurally similar starting material, demonstrating more effective antitumor activity than the reference drug, doxorubicin. This underscores the potential of this compound derivatives in cancer research (Alqasoumi et al., 2009).
Antimicrobial Activity : Derivatives synthesized from similar compounds have shown significant antimicrobial activities, suggesting the potential use of this compound in developing new antimicrobial agents (Bondock et al., 2008).
Antibacterial and Insecticidal Potentials : Pyrimidine-linked pyrazole derivatives synthesized via microwave irradiation exhibited both insecticidal and antibacterial potential. This demonstrates the compound's relevance in creating solutions for pest control and bacterial infections (Deohate & Palaspagar, 2020).
Anticancer Properties : Research on the synthesis of novel thiophene, pyrimidine, and pyrazole derivatives based on the similar chemical structure highlighted their promising inhibitory effects on different cancer cell lines, indicating the potential of this compound derivatives in cancer treatment (Albratty et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antiviral and antitumor activities .
Mode of Action
It’s structurally similar compounds have been found to interact with their targets, leading to changes that result in their antiviral and antitumor activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Structurally similar compounds have been found to exhibit significant antiviral and antitumor activities .
Properties
IUPAC Name |
N-benzyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-11(15-6-9-4-2-1-3-5-9)8-22-14-17-12-10(7-16-19-12)13(21)18-14/h1-5,7H,6,8H2,(H,15,20)(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMEIAJJZGRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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